![molecular formula C21H21N3O2 B280602 Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has been studied extensively in scientific research. It is a member of the pyrimido[1,2-a]benzimidazole family of compounds, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities by modulating various signaling pathways in cells. For example, it has been reported to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in lab experiments is its broad range of biological activities. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research that has not been extensively explored is its potential as a neuroprotective agent. Several studies have suggested that this compound may have neuroprotective effects, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of research that could be explored is the development of new derivatives of this compound with improved solubility and bioavailability. Finally, the anticancer properties of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate could be further investigated, with the goal of developing new drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been described in several research papers. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate and benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a one-pot, three-component condensation reaction and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied extensively for its biological activities. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Several research papers have reported the synthesis and biological evaluation of this compound against various bacterial and fungal strains. It has also been shown to exhibit potent anti-inflammatory and antioxidant activities in vitro and in vivo. In addition, Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Propiedades
Fórmula molecular |
C21H21N3O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-12-10-16-17(11-13(12)2)24-19(15-8-6-5-7-9-15)18(20(25)26-4)14(3)22-21(24)23-16/h5-11,19H,1-4H3,(H,22,23) |
Clave InChI |
YZIVVMJSQLJZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



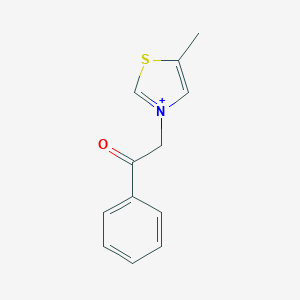

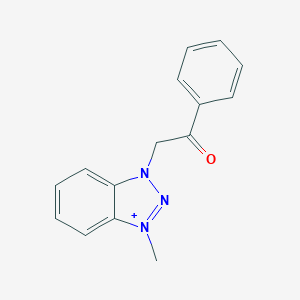
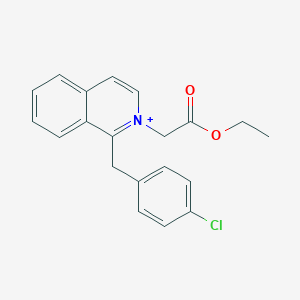


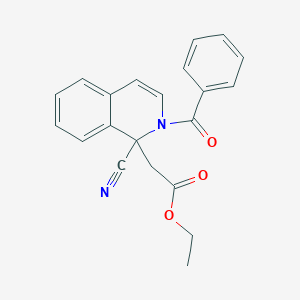
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
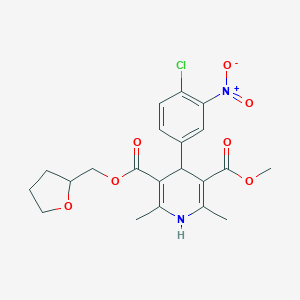
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)